molecular formula C10H20ClNO B2632273 N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride CAS No. 2260936-89-6

N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride

Cat. No. B2632273
CAS RN: 2260936-89-6
M. Wt: 205.73
InChI Key: IORACXYJZDYHOQ-UHFFFAOYSA-N
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Description

N-(Oxan-4-ylmethyl)cyclobutanamine;hydrochloride, also known as PSEM, is a novel chemical compound that has been gaining attention in the scientific community for its potential applications in neuroscience research. This compound belongs to the class of cyclobutylamines and has been shown to have a unique mechanism of action that makes it a promising tool for studying neuronal activity and communication.

Scientific Research Applications

1. Building Block in Hetero- and Carbo-cyclization Processes

  • Study Insight : A derivative, 2-Morpholinobuta-1,3-diene, shows potential as a building block in hetero- and carbo-cyclization processes, leading to the creation of oxan-4-ones and other derivatives with high diastereoselectivity. This suggests potential applications in synthetic chemistry for compounds like N-(Oxan-4-ylmethyl)cyclobutanamine; hydrochloride.
  • Source : Barluenga et al., 1988.

2. Anticancer Activity of Metabolites

  • Study Insight : Metabolites of related compounds demonstrate significant anticancer activity. This insight can be extrapolated to understand the potential biomedical applications of N-(Oxan-4-ylmethyl)cyclobutanamine; hydrochloride in cancer research.
  • Source : Johnston et al., 1975.

3. Selective Rhodium-Catalyzed Conjugate Addition Reactions

  • Study Insight : 4-Oxobutenamides, which share structural similarities with N-(Oxan-4-ylmethyl)cyclobutanamine; hydrochloride, were used in high-selectivity conjugate addition reactions catalyzed by rhodium, highlighting potential applications in organic synthesis.
  • Source : Zigterman et al., 2007.

properties

IUPAC Name

N-(oxan-4-ylmethyl)cyclobutanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-10(3-1)11-8-9-4-6-12-7-5-9;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORACXYJZDYHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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